Cas no 1153541-71-9 (N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide)

N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide 化学的及び物理的性質
名前と識別子
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- N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide
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- インチ: 1S/C13H16N2O/c14-11-7-3-4-8-12(11)15-13(16)9-10-5-1-2-6-10/h1,3-5,7-8,10H,2,6,9,14H2,(H,15,16)
- InChIKey: IQVUGXWFXKDEOI-UHFFFAOYSA-N
- SMILES: C1(CC(NC2=CC=CC=C2N)=O)CCC=C1
N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B405960-50mg |
N-(2-Aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide |
1153541-71-9 | 50mg |
$ 95.00 | 2022-06-07 | ||
Enamine | EN300-71946-0.05g |
N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide |
1153541-71-9 | 95% | 0.05g |
$88.0 | 2023-06-11 | |
Enamine | EN300-71946-1.0g |
N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide |
1153541-71-9 | 95% | 1g |
$470.0 | 2023-06-11 | |
Enamine | EN300-71946-2.5g |
N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide |
1153541-71-9 | 95% | 2.5g |
$923.0 | 2023-06-11 | |
TRC | B405960-25mg |
N-(2-Aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide |
1153541-71-9 | 25mg |
$ 70.00 | 2022-06-07 | ||
AN HUI ZE SHENG Technology Co., Ltd. | CB000355010-1g |
N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide |
1153541-71-9 | 95+% | 1g |
¥4981.00 | 2023-09-15 | |
Enamine | EN300-71946-0.25g |
N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide |
1153541-71-9 | 95% | 0.25g |
$188.0 | 2023-06-11 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01088868-5g |
N-(2-Aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide |
1153541-71-9 | 95% | 5g |
¥8021.0 | 2023-04-05 | |
Enamine | EN300-71946-10.0g |
N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide |
1153541-71-9 | 95% | 10g |
$2024.0 | 2023-06-11 | |
Aaron | AR01AH7A-250mg |
N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide |
1153541-71-9 | 95% | 250mg |
$284.00 | 2025-02-09 |
N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide 関連文献
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1. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamideに関する追加情報
N-(2-Aminophenyl)-2-(Cyclopent-2-en-1-yl)Acetamide: A Comprehensive Overview
N-(2-Aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide, also known by its CAS registry number 1153541-71-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug discovery and development. In this article, we will delve into the properties, synthesis, and biological activities of this compound, as well as its relevance in contemporary research.
The N-(2-Aminophenyl) group in the molecule contributes to its aromaticity and potential for hydrogen bonding, which are critical for its interaction with biological targets. The cyclopent-2-en-1-yl moiety introduces a cyclic structure with conjugated double bonds, enhancing the compound's stability and bioavailability. The combination of these structural elements makes N-(2-Aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide a versatile molecule with promising therapeutic potential.
Recent studies have highlighted the importance of acetamide derivatives in medicinal chemistry. These compounds are known for their ability to modulate enzyme activity and receptor binding, making them valuable leads in the development of novel drugs. N-(2-Aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide, in particular, has been investigated for its role in anti-inflammatory and anti-tumor activities. Researchers have demonstrated that this compound can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting its potential as an anti-inflammatory agent.
In addition to its enzymatic inhibitory properties, N-(2-Aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide has shown promise in anticancer research. Preclinical studies indicate that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways. The cyclopentene ring in the molecule plays a crucial role in stabilizing these interactions, thereby enhancing the compound's efficacy against cancer cell lines.
The synthesis of N-(2-Aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide involves a multi-step process that combines aromatic substitution and cyclization reactions. Researchers have optimized the synthesis pathway to improve yield and purity, ensuring that the compound is suitable for large-scale production and subsequent biological testing.
From an environmental standpoint, N-(2-Aminophenyl)-2-(cyclopent-2-en-1-y acetamide has been evaluated for its biodegradability and toxicity profiles. Studies suggest that the compound is relatively non-toxic to aquatic organisms under standard test conditions, which aligns with current regulatory requirements for pharmaceutical compounds.
In conclusion, N-(2-Aminophenyl)-2-(cyclopent - en - yl ) acetamide represents a compelling candidate for further exploration in drug discovery. Its unique structure, combined with its demonstrated biological activities, positions it as a valuable tool in addressing unmet medical needs. As research continues to uncover new insights into its mechanisms of action and therapeutic applications, this compound is poised to make significant contributions to the field of medicinal chemistry.
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